molecular formula C16H28O2Si B14227789 Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl- CAS No. 830345-47-6

Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-

Cat. No.: B14227789
CAS No.: 830345-47-6
M. Wt: 280.48 g/mol
InChI Key: HNBRFMBOHJVFJJ-UHFFFAOYSA-N
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Description

Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, typically involves the reaction of triethylsilane with a suitable precursor containing the [(1,1-dimethyl-2-phenylethyl)dioxy] group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, can undergo various types of chemical reactions, including:

    Oxidation: The silicon-hydrogen bonds can be oxidized to form silanols.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of catalysts to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield silanols, while reduction reactions can produce various reduced silicon-containing compounds.

Scientific Research Applications

Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound can be used in the modification of biomolecules for various biological studies.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, exerts its effects involves the interaction of the silicon atom with other molecules. The silicon-hydrogen bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Another organosilicon compound with similar reducing properties.

    Phenylsilane: A compound with a phenyl group attached to the silicon atom, used in similar applications.

    Dimethylphenylsilane: A compound with both methyl and phenyl groups attached to the silicon atom.

Uniqueness

Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is unique due to the presence of the [(1,1-dimethyl-2-phenylethyl)dioxy] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.

Properties

CAS No.

830345-47-6

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

triethyl-(2-methyl-1-phenylpropan-2-yl)peroxysilane

InChI

InChI=1S/C16H28O2Si/c1-6-19(7-2,8-3)18-17-16(4,5)14-15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3

InChI Key

HNBRFMBOHJVFJJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OOC(C)(C)CC1=CC=CC=C1

Origin of Product

United States

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